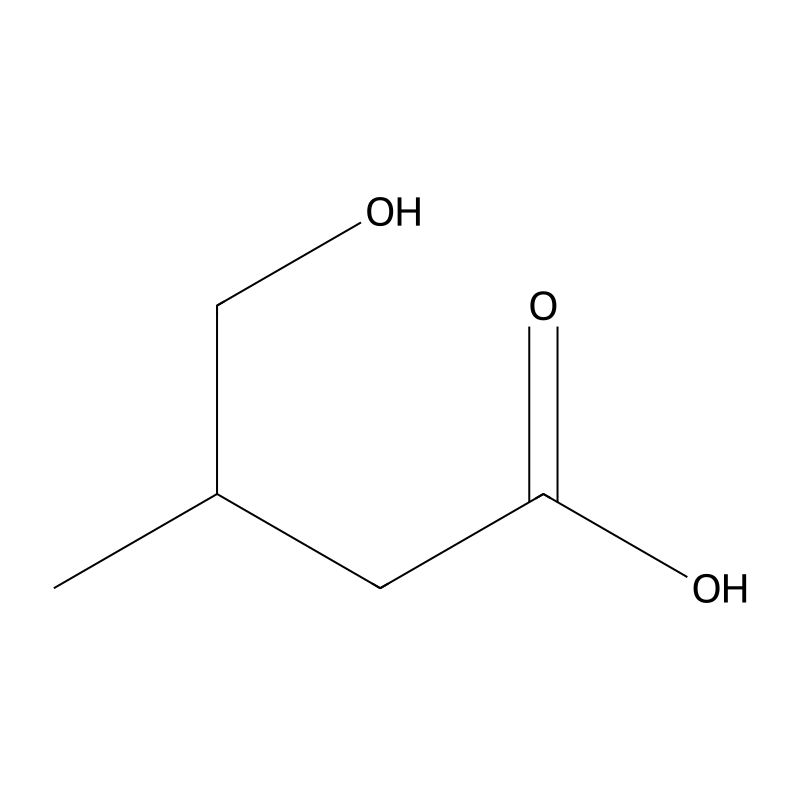4-Hydroxyisovaleric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolism Studies
4-Hydroxyisovaleric acid (4-HIA) has been identified as a metabolite in some metabolic disorders. One area of research focuses on its presence in isovaleric acidemia, a rare genetic condition affecting isoleucine metabolism. Studies have shown that patients with this condition excrete 4-HIA in their urine. This finding helps researchers understand the pathway by which the body breaks down isoleucine in isovaleric acidemia patients. Pubmed source:
Chemical Properties
Another area of scientific research focuses on the chemical properties of 4-HIA itself. Studies have determined that 4-HIA belongs to a class of molecules called hydroxy fatty acids. These fatty acids have a particular molecular structure with a chain containing a hydroxyl group. Further research has shown that 4-HIA is hydrophobic, meaning it has a low solubility in water. HMDB source:
4-Hydroxyisovaleric acid, also known as 4-hydroxyisopentanoate, is an organic compound classified as a hydroxy fatty acid. Its chemical formula is , and it is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of its isovaleric acid backbone. This compound plays a significant role in various metabolic pathways and is particularly relevant in studies related to metabolic disorders, such as isovaleric acidemia, where its levels can serve as biomarkers .
- Esterification: It can react with alcohols to form esters, which are important in the synthesis of various bioactive compounds.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions. This property is utilized in synthetic organic chemistry for producing more complex molecules .
Biologically, 4-hydroxyisovaleric acid is implicated in several metabolic processes. It serves as a metabolite in the degradation of branched-chain amino acids like leucine. Elevated levels of this compound can indicate certain metabolic disorders, particularly in conditions like isovaleric acidemia, where the body cannot properly metabolize isovaleryl-CoA due to enzyme deficiencies. As such, it acts as a potential biomarker for diagnosing this condition .
Several methods exist for synthesizing 4-hydroxyisovaleric acid:
- Biotechnological Methods: Utilizing microbial fermentation processes that convert substrates like glucose into 4-hydroxyisovaleric acid through engineered strains.
- Chemical Synthesis: A common approach involves the reduction of levulinic acid or other related compounds using various catalysts, including ruthenium-based catalysts .
- Enzymatic Synthesis: Employing specific enzymes to catalyze the conversion of precursors into 4-hydroxyisovaleric acid can yield high selectivity and efficiency.
4-Hydroxyisovaleric acid has several applications across different fields:
- Metabolic Research: Used as a biomarker for diagnosing metabolic disorders.
- Biochemical Synthesis: Acts as an intermediate in the production of bio-based polymers and other chemicals.
- Nutraceuticals: Potential use in dietary supplements due to its role in amino acid metabolism .
Interaction studies have focused on how 4-hydroxyisovaleric acid interacts with various enzymes and metabolic pathways. For instance, it has been shown to influence the activity of enzymes involved in branched-chain amino acid metabolism. Understanding these interactions helps elucidate its role in metabolic disorders and potential therapeutic applications .
Several compounds share structural similarities with 4-hydroxyisovaleric acid. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Isovaleric Acid | Same carbon skeleton | Lacks hydroxyl group; more hydrophobic |
| β-Hydroxyisovaleric Acid | Hydroxyl group on different carbon | Involved in different metabolic pathways |
| Valeric Acid | Shorter carbon chain | No hydroxyl group; simpler structure |
| 4-Hydroxyvaleric Acid | Hydroxyl group on fourth carbon | Directly involved in producing γ-valerolactone |
These compounds illustrate the unique positioning of 4-hydroxyisovaleric acid within biochemical pathways and its potential applications compared to its analogs.








